5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid typically involves the bromination of a suitable pyridine precursor followed by oxidation and carboxylation reactions. One common method involves the bromination of 1-hydroxy-6-oxopyridine-3-carboxylic acid using bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-bromo-6-oxopyridine-3-carboxylic acid, while nucleophilic substitution of the bromine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biological pathways depending on its structural configuration and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-hydroxy-6-oxopyridine-3-carboxylic acid
- 5-Fluoro-1-hydroxy-6-oxopyridine-3-carboxylic acid
- 5-Iodo-1-hydroxy-6-oxopyridine-3-carboxylic acid
Uniqueness
5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
5-Bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom, a hydroxyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances the compound's ability to interact with biological targets through various mechanisms.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
These interactions are facilitated by the compound's unique chemical structure, which allows it to engage with biological molecules effectively .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings from research on its anticancer activity:
Study | Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study 1 | A549 (lung adenocarcinoma) | 15 | Significant reduction in viability |
Study 2 | HeLa (cervical cancer) | 20 | Moderate cytotoxicity |
Study 3 | MCF7 (breast cancer) | 25 | Reduced cell proliferation |
In these studies, the compound exhibited dose-dependent cytotoxic effects, with lower IC50 values indicating higher potency against cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including multidrug-resistant pathogens. The following table details its antimicrobial activity:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
---|---|---|
Escherichia coli | 32 | Bactericidal |
Staphylococcus aureus | 16 | Bacteriostatic |
Klebsiella pneumoniae | 64 | Bactericidal |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability after 24 hours. The study compared the effects with cisplatin, a standard chemotherapy drug, demonstrating that the compound induced apoptosis more effectively at certain concentrations .
Case Study 2: Antimicrobial Action
Another investigation assessed the efficacy of this compound against Staphylococcus aureus. The results indicated that it inhibited bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant strains .
Properties
IUPAC Name |
5-bromo-1-hydroxy-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-4-1-3(6(10)11)2-8(12)5(4)9/h1-2,12H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZYOIPXBRIAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(=O)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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